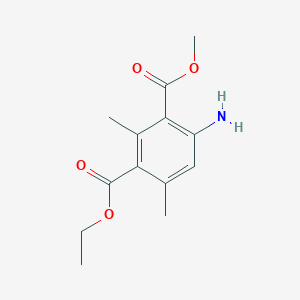
1-Ethyl 3-methyl 4-amino-2,6-dimethylisophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl 3-methyl 4-amino-2,6-dimethylisophthalate is an organic compound with the molecular formula C13H17NO4 It is a derivative of isophthalic acid, characterized by the presence of ethyl, methyl, and amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl 3-methyl 4-amino-2,6-dimethylisophthalate typically involves the esterification of 4-amino-2,6-dimethylisophthalic acid with ethanol and methanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bonds.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to ensure efficient esterification.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl 3-methyl 4-amino-2,6-dimethylisophthalate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethyl 3-methyl 4-amino-2,6-dimethylisophthalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of polymers and resins due to its ester functionality.
Wirkmechanismus
The mechanism by which 1-Ethyl 3-methyl 4-amino-2,6-dimethylisophthalate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-Ethyl 3-methyl 4-amino-2,6-dimethylbenzoate
- 1-Ethyl 3-methyl 4-amino-2,6-dimethylterephthalate
Comparison: 1-Ethyl 3-methyl 4-amino-2,6-dimethylisophthalate is unique due to its specific substitution pattern on the isophthalic acid core. This unique structure imparts distinct chemical properties, such as reactivity and solubility, making it suitable for specific applications that similar compounds may not be able to fulfill.
Eigenschaften
Molekularformel |
C13H17NO4 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
1-O-ethyl 3-O-methyl 4-amino-2,6-dimethylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H17NO4/c1-5-18-13(16)10-7(2)6-9(14)11(8(10)3)12(15)17-4/h6H,5,14H2,1-4H3 |
InChI-Schlüssel |
OFBXYQLWNDBECP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(C=C1C)N)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





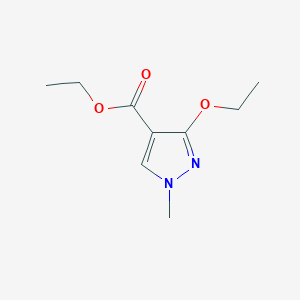
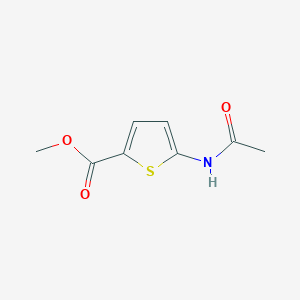
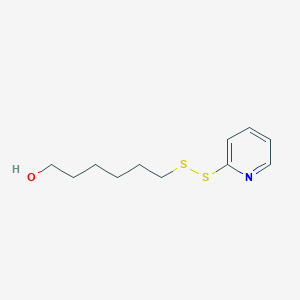

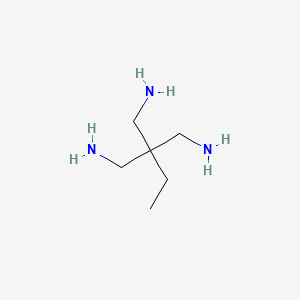
![potassium;(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate](/img/structure/B13982881.png)

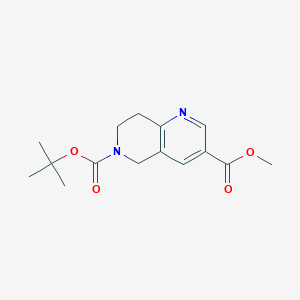

![tert-Butyl 5-formyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13982903.png)
![1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B13982908.png)
